Benzyltriphenylphosphonium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyltriphenylphosphonium tetraphenylborate is a chemical compound with the molecular formula C49H42BP . It is used as a reactant for stereoselective azidolysis of vinyl epoxides, enantioselective aziridination, and Friedel-Crafts cyclization for asymmetric synthesis of dihydrexidine .
Chemical Reactions Analysis
Benzyltriphenylphosphonium Chloride, a related compound, is a quaternary phosphonium salt mainly used in organic synthesis as a Wittig reagent and as a phase transfer catalyst in the production of fluoroelastomers and printing inks . Sodium tetraphenylborate allows N2 to displace the chloride ligand, which is removed from solution as a precipitate of sodium chloride .Physical And Chemical Properties Analysis
Benzyltriphenylphosphonium Chloride is a white to off-white powder. It is highly soluble in water and polarizable solvents . The molecular weight of Benzyltriphenylphosphonium tetraphenylborate is 672.64 .Scientific Research Applications
As a Reducing Agent : Benzyltriphenylphosphonium tetraborate (BTPPTB) is effective for reducing aldehydes and ketones to alcohols (Hajipour, Mallakpour, & Najafi, 2000).
For Deprotection of Dithioacetals : It serves as a regenerable and efficient reagent for deprotecting dithioacetals (Hajipour, Pourmousavi, & Ruoho, 2004).
Oxidative Deprotection of Ethers and Acetals : Benzyltriphenylphosphonium peroxomonosulfate is used for the oxidative deprotection of ethers and acetals (Hajipour, Mallakpour, Mohammadpoor‐Baltork, & Adibi, 2000).
Antitrypanosomal Activity : It exhibits antitrypanosomal activity, particularly effective against Trypanosoma rhodesiense (Kinnamon, Steck, & Rane, 1979).
Conversion to Carbonyl Compounds : It is used for converting oximes, phenylhydrazones, and semicarbazones to carbonyl compounds (Hajipour, Mallakpour, Mohammadpoor‐Baltork, & Backnejad, 2002).
Solid-Phase Oxidation : The dichromate form is useful for the oxidation of organic compounds such as alcohols, thiols, and sulfides (Hajipour & Mohammadpoor‐Baltork, 2000).
Selective Oxidative Deprotection : Its peroxodisulfate form is effective for the selective oxidative deprotection of ethers and acetals (Tajbakhsh, Mohammadpoor‐Baltork, & Ramzanian-Lehmali, 2001).
For Oxidation of Alcohols : Benzyltriphenylphosphonium peroxymonosulfate is used for the oxidation of alcohols under solvent-free conditions (Hajipour, Mallakpour, & Adibi, 2000).
Nitration of Aromatic Rings : It is used for the nitration of aromatic compounds under solvent-free conditions (Hajipour & Ruoho, 2004).
Study of Benzyl Radicals : Investigated in the study of benzyl radicals through pulse radiolysis of its chloride form (Horii, Fujita, Mori, & Taniguchi, 1979).
Safety And Hazards
Benzyltriphenylphosphonium Chloride is considered hazardous. It causes serious eye damage, may cause respiratory irritation, and causes damage to organs through prolonged or repeated exposure. It is fatal if swallowed or if inhaled . It is recommended to wear suitable protective equipment, avoid dust formation, use only under a chemical fume hood, do not breathe dust/fume/gas/mist/vapors/spray, do not ingest, and if swallowed then seek immediate medical assistance .
Future Directions
The development of benzyltriphenylphosphonium salts as alkyl radical precursors using photoredox catalysis is described . Depending on substituents, the benzylic radicals may couple to form C–C bonds or abstract a hydrogen atom to form C–H bonds . This could open up new avenues for the synthesis of complex organic compounds.
properties
IUPAC Name |
benzyl(triphenyl)phosphanium;tetraphenylboranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22P.C24H20B/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H,21H2;1-20H/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUHQZUYSNGQFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H42BP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672986 |
Source
|
Record name | Benzyl(triphenyl)phosphanium tetraphenylborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyltriphenylphosphonium tetraphenylborate | |
CAS RN |
16893-58-6 |
Source
|
Record name | Benzyl(triphenyl)phosphanium tetraphenylborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.